molecular formula C20H25ClN2O2 B6062662 N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide

N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Katalognummer B6062662
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: FZAJANIESBKECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as DACEP, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine and dopamine, which are involved in cognitive function and movement, respectively. This compound also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to improve cognitive function, reduce motor deficits, and decrease the severity of seizures. It has also been found to reduce inflammation and oxidative stress in the brain. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its high purity and yield, which allows for accurate dosing and reproducibility. However, one limitation is the lack of human clinical data, which makes it difficult to extrapolate the findings to humans.

Zukünftige Richtungen

There are several future directions for the development of N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Another direction is the exploration of this compound as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, the development of analogs of this compound may lead to compounds with improved potency and selectivity.

Synthesemethoden

The synthesis of N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide involves the reaction of 4-chlorophenethylamine with 3-piperidinecarboxylic acid in the presence of a coupling reagent, followed by the addition of diallylamine and subsequent purification steps. This method has been reported to yield this compound in high purity and yield.

Wissenschaftliche Forschungsanwendungen

N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been investigated for its potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its anticonvulsant and analgesic properties. In addition, this compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-oxo-N,N-bis(prop-2-enyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-3-12-22(13-4-2)20(25)17-7-10-19(24)23(15-17)14-11-16-5-8-18(21)9-6-16/h3-6,8-9,17H,1-2,7,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAJANIESBKECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.